5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multi-step reactions. One common method starts with the reaction of ethyl trifluoroacetoacetate with appropriate amidines, followed by cyclization and subsequent functional group modifications . Another approach involves the use of trifluorinated 2-bromoenones with aryl- and alkylamidines, leading to the formation of trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yields, reaction times, and cost-effectiveness while ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups to alter the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyrimidines .
Scientific Research Applications
5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the inhibition of key enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Pyrimidines: These compounds share the trifluoromethyl group but differ in their core structures.
Trifluoromethylated Pyrazoles: Similar in having the trifluoromethyl group but with a pyrazole core.
Trifluoromethylated Tetrazoles: These compounds also feature the trifluoromethyl group but have a tetrazole core.
Uniqueness
5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific combination of the imidazo[1,2-a]pyrimidine core and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for developing new bioactive molecules and materials .
Properties
Molecular Formula |
C7H8F3N3 |
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Molecular Weight |
191.15 g/mol |
IUPAC Name |
5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)5-1-2-11-6-12-3-4-13(5)6/h3-5H,1-2H2,(H,11,12) |
InChI Key |
CKIGHWIRXCMQMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=CN2C1C(F)(F)F |
Origin of Product |
United States |
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